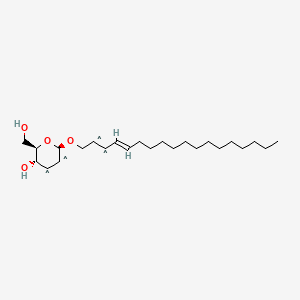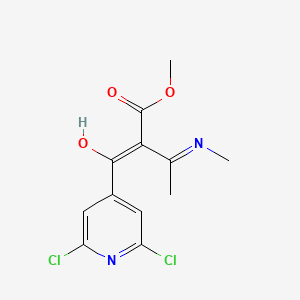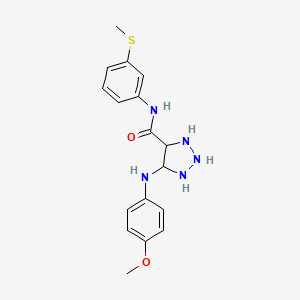
4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound with the molecular formula C22H14N2O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with phthalimide to produce benzoyl thiourea. The final step involves the condensation of benzoyl thiourea with hydrazine hydrate in anhydrous ethanol to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and isoindole groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a benzyl group instead of a benzoyl group.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the isoindole moiety but differ in the substituents attached to the benzene ring.
Uniqueness
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its specific combination of benzoyl and isoindole groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.
特性
CAS番号 |
5922-34-9 |
|---|---|
分子式 |
C22H14N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide |
InChI |
InChI=1S/C22H14N2O4/c25-19(13-5-2-1-3-6-13)14-9-11-15(12-10-14)20(26)23-17-8-4-7-16-18(17)22(28)24-21(16)27/h1-12H,(H,23,26)(H,24,27,28) |
InChIキー |
SNPRQXAKAHUJPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)



![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12342231.png)


![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)
![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)


